Cas no 793667-32-0 ((3s)-3-methoxypiperidine)

(3s)-3-methoxypiperidine Chemical and Physical Properties
Names and Identifiers
-
- (3S)-3-Methoxypiperidine
- (S)-3-Methoxy-piperidine
- AC1OGVID
- (S)-3-Methoxypiperidine
- SureCN4467686
- PB13690
- AM101293
- KB-05431
- (3S)-3-Methoxypiperidine (ACI)
- AKOS017514968
- SCHEMBL4467686
- MFCD16621733
- EN300-6734150
- DB-224805
- CS-0053773
- AS-33491
- 793667-32-0
- (3s)-3-methoxypiperidine
-
- MDL: MFCD16621733
- Inchi: 1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
- InChI Key: MRWRHHSVHWCISU-LURJTMIESA-N
- SMILES: O([C@@H]1CNCCC1)C
Computed Properties
- Exact Mass: 115.10000
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 65.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 0.2
Experimental Properties
- Boiling Point: 149.9±33.0℃ at 760 mmHg
- PSA: 21.26000
- LogP: 0.71360
(3s)-3-methoxypiperidine Security Information
(3s)-3-methoxypiperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3s)-3-methoxypiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB453316-1 g |
(S)-3-Methoxypiperidine, 95%; . |
793667-32-0 | 95% | 1g |
€416.00 | 2023-07-18 | |
Chemenu | CM108636-10g |
(3S)-3-methoxypiperidine |
793667-32-0 | 97% | 10g |
$825 | 2021-08-06 | |
abcr | AB453316-250 mg |
(S)-3-Methoxypiperidine, 95%; . |
793667-32-0 | 95% | 250MG |
€183.10 | 2023-07-18 | |
abcr | AB453316-5 g |
(S)-3-Methoxypiperidine, 95%; . |
793667-32-0 | 95% | 5g |
€1,147.00 | 2023-07-18 | |
Chemenu | CM108636-1g |
(3S)-3-methoxypiperidine |
793667-32-0 | 97% | 1g |
$174 | 2024-07-23 | |
Alichem | A129007490-250mg |
(S)-3-Methoxypiperidine |
793667-32-0 | 95% | 250mg |
$183.38 | 2023-09-01 | |
Enamine | EN300-6734150-0.1g |
(3S)-3-methoxypiperidine |
793667-32-0 | 0.1g |
$136.0 | 2023-05-26 | ||
Enamine | EN300-6734150-0.25g |
(3S)-3-methoxypiperidine |
793667-32-0 | 0.25g |
$143.0 | 2023-05-26 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00819-1G |
(3S)-3-methoxypiperidine |
793667-32-0 | 95% | 1g |
¥ 957.00 | 2023-04-13 | |
eNovation Chemicals LLC | D494520-1G |
(3S)-3-methoxypiperidine |
793667-32-0 | 97% | 1g |
$165 | 2024-05-23 |
(3s)-3-methoxypiperidine Related Literature
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
Additional information on (3s)-3-methoxypiperidine
Introduction to (3S)-3-Methoxypiperidine (CAS No. 793667-32-0)
(3S)-3-Methoxypiperidine (CAS No. 793667-32-0) is a chiral organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperidine, a six-membered heterocyclic amine, with a methoxy group attached to the third carbon atom in the ring. The presence of the chiral center at the third position imparts unique stereochemical properties, making it a valuable building block in the synthesis of various biologically active molecules.
The (3S)-3-methoxypiperidine structure is characterized by its high degree of functionalization and conformational flexibility, which allows it to participate in a wide range of chemical reactions and interactions. These properties make it an attractive candidate for the development of new drugs and therapeutic agents. Recent studies have highlighted its potential applications in the treatment of neurological disorders, inflammation, and other diseases.
In the context of medicinal chemistry, (3S)-3-methoxypiperidine has been extensively studied for its role as a ligand in various receptor systems. For instance, it has shown promising activity as an agonist or antagonist for specific G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. The ability to modulate these receptors can lead to the development of drugs with improved efficacy and reduced side effects.
One of the notable applications of (3S)-3-methoxypiperidine is in the field of neuropharmacology. Research has demonstrated its potential as a modulator of serotonin and dopamine receptors, which are implicated in mood disorders such as depression and anxiety. By fine-tuning the interaction with these receptors, (3S)-3-methoxypiperidine derivatives can potentially offer new treatment options for patients who do not respond well to existing medications.
Moreover, (3S)-3-methoxypiperidine has been explored for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Studies have shown that (3S)-3-methoxypiperidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation, making them potential candidates for anti-inflammatory drugs.
The synthetic versatility of (3S)-3-methoxypiperidine also makes it a valuable intermediate in the preparation of more complex molecules. Chemists have developed various synthetic routes to access this compound, including asymmetric synthesis methods that ensure high enantiomeric purity. This is crucial for pharmaceutical applications where the biological activity often depends on the specific enantiomer.
Recent advancements in computational chemistry have further enhanced our understanding of (3S)-3-methoxypiperidine's behavior at the molecular level. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational preferences and interactions with biological targets. These computational tools are invaluable for optimizing lead compounds and predicting their pharmacological properties.
In addition to its direct applications in drug discovery, (3S)-3-methoxypiperidine has also found use as a tool compound in academic research. Its well-defined structure and known biological activities make it an excellent model system for studying receptor-ligand interactions and signaling pathways. This knowledge can inform the design of more effective therapeutic agents in the future.
The safety profile of (3S)-3-methoxypiperidine is another important consideration for its use in pharmaceutical development. Preclinical studies have generally shown favorable safety profiles, with minimal toxicity observed at therapeutic doses. However, ongoing research is necessary to fully understand its long-term effects and potential interactions with other drugs.
In conclusion, (3S)-3-methoxypiperidine (CAS No. 793667-32-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique stereochemical properties, synthetic accessibility, and biological activities make it an attractive candidate for the development of new drugs targeting a variety of diseases. As research continues to advance, we can expect to see more innovative applications of this compound in both academic and industrial settings.
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